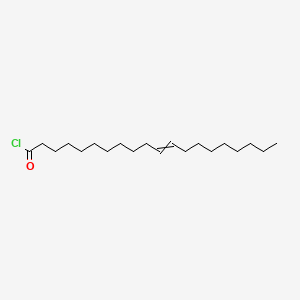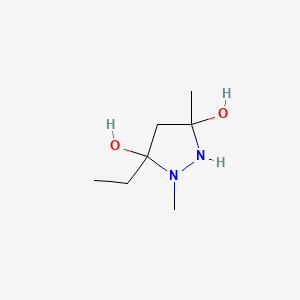
11-Eicosenoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Eicosenoyl chloride, also known as 11(Z)-Eicosenoyl chloride, is a fatty acid chloride with the molecular formula C20H37ClO and a molecular weight of 328.96 g/mol . This compound is characterized by a long hydrocarbon chain with a double bond at the 11th position and a terminal acyl chloride group. It is primarily used in synthetic organic chemistry for the preparation of various derivatives and as an intermediate in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 11-Eicosenoyl chloride can be synthesized through the reaction of 11-eicosenoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C20H38O2+SOCl2→C20H37ClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Eicosenoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 11-eicosenoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires anhydrous conditions and a suitable solvent like ether or tetrahydrofuran (THF).
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution.
11-Eicosenoic Acid: Formed through hydrolysis.
11-Eicosenol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
11-Eicosenoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-Eicosenoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Vergleich Mit ähnlichen Verbindungen
Palmitoyl Chloride: Another fatty acid chloride with a shorter hydrocarbon chain.
Stearoyl Chloride: Similar structure but with a saturated hydrocarbon chain.
Oleoyl Chloride: Contains a double bond but at a different position in the hydrocarbon chain.
Uniqueness: 11-Eicosenoyl chloride is unique due to its specific chain length and the position of the double bond, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized compounds and materials .
Eigenschaften
CAS-Nummer |
103213-61-2 |
|---|---|
Molekularformel |
C20H37ClO |
Molekulargewicht |
329.0 g/mol |
IUPAC-Name |
icos-11-enoyl chloride |
InChI |
InChI=1S/C20H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3 |
InChI-Schlüssel |
VYDCIEGMVDOFEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)Cl |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)

![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)

![8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine](/img/structure/B561284.png)

